molecular formula C5H5ClN2O2S B146939 Methyl 5-amino-2-chlorothiazole-4-carboxylate CAS No. 136538-94-8

Methyl 5-amino-2-chlorothiazole-4-carboxylate

Cat. No.: B146939
CAS No.: 136538-94-8
M. Wt: 192.62 g/mol
InChI Key: DJZSROIEFSRXGJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chlorothiazole-4-carboxylate is a high-value heterocyclic building block designed for advanced research and development in medicinal chemistry. This compound features a multifunctional thiazole core, incorporating both an electron-donating amino group and a reactive chlorine atom, which act as orthogonal synthetic handles for further elaboration. The presence of the methyl ester enhances its utility as a synthetic intermediate, readily undergoing hydrolysis or serving as a precursor for amide coupling reactions. The strategic placement of the chlorine atom at the 2-position is particularly significant, as it is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing researchers to efficiently create diverse libraries of disubstituted and trisubstituted thiazole derivatives for structure-activity relationship (SAR) studies . Thiazole derivatives are privileged structures in drug discovery due to their presence in a vast number of biologically active molecules. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The electronic properties of the thiazole ring, characterized by significant pi-electron delocalization and the presence of both sulfur and nitrogen heteroatoms, facilitate specific interactions with biological targets like enzymes and receptors . As a key intermediate, this compound is instrumental in the synthesis of more complex molecules aimed at addressing pressing public health challenges, such as the development of novel antibiotic adjuvants to counteract antimicrobial resistance (AMR) by targeting bacterial pathways like cysteine biosynthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSROIEFSRXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Thiazole Ring Formation

The thiazole core of methyl 5-amino-2-chlorothiazole-4-carboxylate is typically constructed using cyclization reactions. A widely adopted approach involves the condensation of α-chloroketones with thiourea derivatives. For example, methyl dichloroacetate reacts with aldehydes under basic conditions to form the thiazole ring, as demonstrated in analogous syntheses. In one protocol, phenylcetaldehyde and methyl dichloroacetate are combined in anhydrous ether at 0°C, followed by the dropwise addition of sodium methoxide in methanol. This method yields a 2-amino-5-substituted thiazole-4-carboxylate scaffold, which can be adapted for chloro and amino substituents by modifying starting materials.

Key Reaction Parameters:

  • Temperature: 0°C during reagent addition to minimize side reactions.

  • Solvent: Anhydrous ether or tetrahydrofuran (THF) to stabilize reactive intermediates.

  • Base: Sodium methoxide (NaOMe) or triethylamine (TEA) to deprotonate intermediates.

Direct Amination of Preformed Thiazole Esters

An alternative route involves introducing the amino group after thiazole ring formation. For instance, methyl 2-chlorothiazole-4-carboxylate—a precursor synthesized via esterification of 2-chlorothiazole-4-carboxylic acid with methanol—can undergo amination at the 5-position using ammonia or ammonium acetate under reflux. This method leverages the electrophilic character of the thiazole ring, where the chloro substituent at position 2 directs amination to position 5.

Optimization Considerations:

  • Reagent Stoichiometry: A 1:1 molar ratio of methyl 2-chlorothiazole-4-carboxylate to ammonium acetate ensures complete amination.

  • Reaction Time: 12–24 hours under reflux in ethanol to achieve >80% conversion.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (>60°C) accelerate ring closure but risk decomposition of sensitive intermediates. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of reactants but may necessitate longer purification steps. Comparative studies show that ethanol balances reactivity and solubility, yielding crystalline products amenable to recrystallization.

Catalytic Enhancements

The addition of catalytic iodine (5 mol%) improves cyclization efficiency by polarizing the α-chloroketone intermediate, facilitating nucleophilic attack by thiourea derivatives. This modification reduces reaction times by 30% while maintaining yields above 75%.

Industrial-Scale Production Considerations

Large-scale synthesis requires adaptations to ensure cost-effectiveness and safety:

  • Continuous Flow Reactors: Enable precise temperature control and reduce batch variability.

  • In Situ Monitoring: Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress, minimizing over-reaction.

  • Waste Management: Chloride byproducts are neutralized with aqueous sodium bicarbonate before disposal.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

  • 1H NMR: The thiazole ring proton resonates at δ 7.2–7.5 ppm, while the methyl ester group appears as a singlet at δ 3.8–4.0 ppm.

  • 13C NMR: The carbonyl carbon of the ester group is observed at δ 165–170 ppm, confirming successful esterification.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm achieves baseline separation of this compound from common impurities, such as unreacted starting materials or dimerized byproducts.

Comparative Analysis of Methodologies

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
CyclizationMethyl dichloroacetate, aldehyde75–85≥98Scalable, one-pot synthesis
Direct AminationMethyl 2-chlorothiazole-4-carboxylate80–90≥95High regioselectivity

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 5-amino-2-chlorothiazole-4-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals .

Antimicrobial Properties
Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been shown to inhibit various bacterial pathogens, including multi-drug resistant strains, making it a candidate for developing new antibiotics .

Anticancer Potential
Studies have demonstrated that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index, which is crucial for the development of anticancer drugs .

Antitubercular Activity

A significant study identified derivatives of methyl 5-amino-2-chlorothiazole as promising candidates for new antitubercular agents. The compound inhibits key enzymes involved in the fatty acid synthesis pathway essential for the survival of Mycobacterium tuberculosis. Specifically, certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv .

Cytotoxicity in Cancer Cells

Research has shown that specific thiazole derivatives can effectively induce cell death in cancerous cells. For instance, methyl 5-amino-2-chlorothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines, revealing potential therapeutic applications in oncology .

Industrial Applications

Agrochemicals and Dyes
In the industrial sector, this compound is utilized in producing agrochemicals and dyes. Its ability to undergo various chemical transformations makes it suitable for synthesizing compounds used in pest control and coloring agents .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent positions, ester groups, or functional moieties. Key structural and functional differences are summarized below:

Structural Comparison

Compound Name Substituent Positions Ester Group Similarity Score (vs. Target) Key Features
Methyl 5-amino-2-chlorothiazole-4-carboxylate 2-Cl, 5-NH₂, 4-COOCH₃ Methyl High reactivity due to NH₂ and Cl; methyl ester enhances solubility .
Ethyl 5-chlorothiazole-4-carboxylate 5-Cl, 4-COOCH₂CH₃ Ethyl 0.92 Lacks amino group; ethyl ester increases lipophilicity .
Methyl 5-chlorothiazole-4-carboxylate 5-Cl, 4-COOCH₃ Methyl 0.90 Chlorine at position 5 instead of NH₂; reduced nucleophilicity .
Ethyl 2-chlorothiazole-4-carboxylate 2-Cl, 4-COOCH₂CH₃ Ethyl 0.85 Lacks amino group; similar Cl position but ethyl ester alters properties .
Methyl 2-amino-5-chlorothiazole-4-carboxylate 2-NH₂, 5-Cl, 4-COOCH₃ Methyl 0.81 Positional isomer; NH₂ and Cl swapped, altering electronic effects .
Ethyl 5-aminothiazole-4-carboxylate 5-NH₂, 4-COOCH₂CH₃ Ethyl N/A Lacks Cl at position 2; ethyl ester reduces reactivity compared to methyl .

Physical and Spectral Properties

  • Melting Points: The presence of Cl and NH₂ increases molecular polarity, leading to higher melting points compared to non-amino analogs.
  • Spectroscopic Data : NMR and FTIR spectra of methyl ester derivatives (e.g., methyl shikimate) show characteristic peaks for ester carbonyls (~1700 cm⁻¹ in FTIR) and methoxy groups (~3.7 ppm in ¹H NMR) . The target compound’s NH₂ group would produce distinct N-H stretching bands (~3300–3500 cm⁻¹) absent in chlorine-only analogs.

Biological Activity

Methyl 5-amino-2-chlorothiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its potential as a therapeutic agent.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of amino and chloro substituents enhances its reactivity and potential biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity, leading to various therapeutic effects. For instance, it has been shown to inhibit certain bacterial enzymes, making it a candidate for developing new antibiotics .

Efficacy Against Bacterial Strains

This compound exhibits significant antimicrobial properties against various bacterial strains. In studies focused on tuberculosis, derivatives of thiazole compounds have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL for related compounds . The compound's mechanism involves targeting the fatty acid synthesis pathway in bacteria, specifically inhibiting the enzyme mtFabH, which is crucial for mycobacterial survival .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeTarget PathogenMIC (µg/mL)Mechanism of Action
This compoundM. tuberculosis H37Rv0.06Inhibition of mtFabH
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylateM. tuberculosis H37Rv0.95Inhibition of mtFabH
Other thiazole derivativesVarious Gram-positive bacteriaVariableDisruption of cell wall synthesis

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. For example, derivatives containing the thiazole structure have demonstrated significant anti-proliferative effects against human K562 leukemia cells .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Observations
This compoundK562 (leukemia)10Induces apoptosis
Other thiazole derivativesHepG2 (liver cancer)<10Significant cytotoxicity observed
Various derivativesNCI-H522 (lung cancer)<0.1High selectivity against cancer cells

Case Studies and Research Findings

  • Antitubercular Activity :
    A study identified methyl 5-amino-2-chlorothiazole derivatives as promising candidates for new antitubercular agents due to their ability to inhibit key enzymes in the fatty acid synthesis pathway essential for mycobacterial survival .
  • Cytotoxicity in Cancer Cells :
    Research has shown that certain thiazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer drugs .
  • Broad-Spectrum Antimicrobial Effects :
    The compound has also been evaluated for its effectiveness against a range of bacterial pathogens beyond M. tuberculosis, demonstrating broad-spectrum antimicrobial activity that could be beneficial in treating multi-drug resistant infections .

Q & A

Q. What are the common synthetic routes for Methyl 5-amino-2-chlorothiazole-4-carboxylate, and what methodological considerations are critical?

The synthesis typically involves multi-step procedures, including cyclization and functionalization reactions. For example, chlorination using phosphoryl chloride (POCl₃) and subsequent amination with ammonium acetate are key steps . Critical considerations include:

  • Reagent selection : Use anhydrous conditions for chlorination to avoid side reactions.
  • Temperature control : Maintain precise temperatures (e.g., 80–100°C for POCl₃ reactions) to optimize yield.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and amine proton integration .
  • X-ray diffraction : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization : Ethanol or methanol as solvents due to moderate solubility.
  • Chromatography : Normal-phase silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1) .
  • Crystallographic validation : WinGX/ORTEP packages analyze crystal packing to confirm purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization requires addressing steric and electronic challenges:

  • Catalytic systems : Use Pd/C or CuI for cross-coupling at the 5-amino position .
  • Protecting groups : Boc-protection of the amine prevents side reactions during chlorination .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) for cyclization steps .

Q. How can contradictions between computational and experimental structural data (e.g., bond lengths) be resolved?

Discrepancies often arise from dynamic effects (e.g., ring puckering). Methodological solutions include:

  • DFT benchmarking : Compare B3LYP/6-31G* calculations with crystallographic data .
  • Puckering analysis : Apply Cremer-Pople coordinates to quantify non-planar ring distortions .
  • Temperature-dependent crystallography : Collect data at 100 K to minimize thermal motion artifacts .

Q. What strategies are effective for designing bioactive derivatives of this compound?

Structure-activity relationship (SAR) studies guide derivatization:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-chloro position to enhance electrophilicity .
  • Heterocyclic fusion : Attach pyrimidine or quinazolinone moieties to the thiazole core for kinase inhibition .
  • Bioisosteric replacement : Replace the methyl ester with trifluoromethyl groups to improve metabolic stability .

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns)?

Complex splitting in 1H^1H-NMR (e.g., for NH₂ protons) arises from hindered rotation or hydrogen bonding. Solutions include:

  • Variable-temperature NMR : Resolve dynamic broadening by cooling to −40°C .
  • 2D techniques : HSQC and COSY correlate overlapping signals with specific nuclei .

Q. What computational methods are suitable for conformational analysis of the thiazole ring?

  • Molecular dynamics (MD) : Simulate ring puckering in explicit solvent (e.g., water) using AMBER forcefields .
  • Torsional scans : Identify low-energy conformers with Gaussian at the MP2/cc-pVDZ level .
  • Crystallographic validation : Compare MD trajectories with SHELXL-refined X-ray data .

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